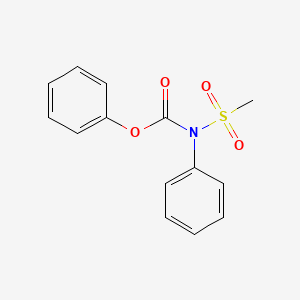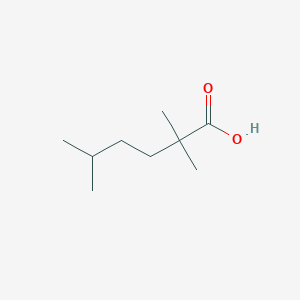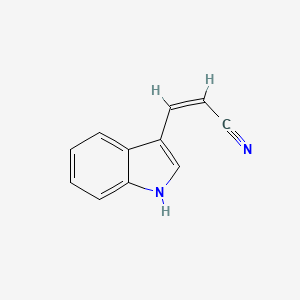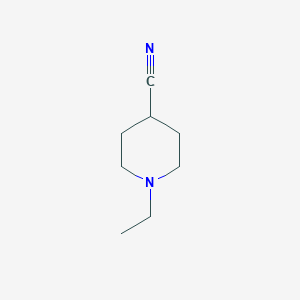
Phenyl N-(methylsulfonyl)-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(methylsulfonyl)imidoformate is an N-sulfonylimidate compound having S-methyl and O-phenyl substituents . Another related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S .
Synthesis Analysis
While specific synthesis methods for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, there are related compounds with documented synthesis methods. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S and an average mass of 213.253 Da .
Chemical Reactions Analysis
Methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl, is highly reactive and is used to make methanesulfonates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, include a molecular formula of C9H11NO3S, an average mass of 213.253 Da, and a mono-isotopic mass of 213.045959 Da .
Aplicaciones Científicas De Investigación
Synthesis Applications
Phenyl N-(methylsulfonyl)-N-phenylcarbamate serves as a key intermediate in organic synthesis. For instance, it is used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through homologation of alkyl halides, indicating its utility in constructing complex molecular architectures (C. Beney, A. Boumendjel, A. Mariotte, 1998). Furthermore, the compound has been implicated in the development of novel cyclooxygenase inhibitors, showcasing its potential in medicinal chemistry (Y. Harrak et al., 2010).
Material Science Applications
In materials science, derivatives of Phenyl N-(methylsulfonyl)-N-phenylcarbamate have been used to synthesize polyheteroacenes and ladder polymers, which are of interest for their semiconductor properties. This highlights the compound's relevance in the development of novel materials with potential electronic applications (K. Oyaizu et al., 2002).
Catalysis and Synthesis Methodology
Research has also focused on utilizing Phenyl N-(methylsulfonyl)-N-phenylcarbamate in catalysis, for example, in visible-light-promoted radical (phenylsulfonyl)methylation reactions. This application demonstrates the compound's versatility in facilitating chemical transformations under mild conditions, which is crucial for sustainable chemistry (Fei Liu, Pixu Li, 2016).
Mechanistic Studies
Mechanistic studies have utilized Phenyl N-(methylsulfonyl)-N-phenylcarbamate to explore reaction pathways, such as in the aminolysis of phenyl N-phenylcarbamate, where theoretical and spectroscopic methods have been employed to understand the reaction mechanism. These studies contribute to a deeper understanding of chemical reactivity and can guide the development of new synthetic methodologies (S. Ilieva et al., 2013).
Environmental Applications
Phenyl N-(methylsulfonyl)-N-phenylcarbamate's derivatives have been investigated for their antimicrobial properties, illustrating the compound's potential in addressing environmental and health-related challenges. The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents indicates its applicability in developing new treatments and interventions (E. Darwish et al., 2014).
Safety And Hazards
While specific safety and hazard information for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” was not found, it’s important to handle all chemicals with care. For instance, methanesulfonyl chloride is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
While specific future directions for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, research into related compounds continues. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity, suggesting potential future directions in the development of new antibacterial agents .
Propiedades
IUPAC Name |
phenyl N-methylsulfonyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMJCRPZRAVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-(methylsulfonyl)-N-phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)





![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)




